Carbetocin

Catalog No.
S640086
CAS No.
37025-55-1
M.F
C45H69N11O12S
M. Wt
988.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbetocin

CAS Number

37025-55-1

Product Name

Carbetocin

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)

InChI Key

NSTRIRCPWQHTIA-DTRKZRJBSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Solubility

2.65e-02 g/L

Synonyms

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin, carbetocin, dcomot, Depotocin, oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)-, oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Effectiveness for PPH Prevention

Research suggests carbetocin shows promise as an effective uterotonic, a medication that stimulates uterine contractions and reduces bleeding after delivery. Compared to the traditionally used oxytocin, carbetocin offers several advantages:

  • Heat stability: Unlike oxytocin, which degrades at high temperatures, carbetocin remains stable even in hot climates, eliminating the need for specific storage and transport requirements crucial in resource-limited settings .
  • Long-lasting effect: Carbetocin provides a longer-lasting uterotonic effect compared to oxytocin, potentially reducing the need for repeated administration and associated healthcare costs .

Several clinical trials and systematic reviews have evaluated carbetocin's effectiveness in preventing PPH. While some studies show similar or even higher efficacy compared to oxytocin , others suggest potential downsides like an increased risk of placental retention, requiring further investigation .

Ongoing Research and Future Directions

Given the promising findings and ongoing research, carbetocin holds the potential to revolutionize PPH prevention strategies. Current research efforts are focused on:

  • Large-scale clinical trials: To definitively establish the effectiveness and safety of carbetocin compared to other uterotonics in diverse populations and settings .
  • Cost-effectiveness analysis: To evaluate the economic viability of carbetocin implementation in various healthcare systems .
  • Developing optimal delivery methods: Exploring various administration routes (e.g., intramuscular, intravenous) to optimize carbetocin's efficacy and safety profile .

Physical Description

Solid

XLogP3

-1.1

Boiling Point

1477.9±65.0 °C at 760 mmHg

LogP

-2
-2

Application

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus.

Melting Point

N/A

UNII

88TWF8015Y

Sequence

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Used to control postpartum hemorrhage and bleeding after giving birth.

Pharmacology

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is sold under the trade name Duratocin. It is an analogue of oxytocin, and its action is similar to that of oxytocin; it causes contraction of the uterus.

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB03 - Carbetocin

Mechanism of Action

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

37025-55-1

Wikipedia

Carbetocin

Biological Half Life

40 minutes

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

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